![molecular formula C10H21NO2 B2519490 4-[2-(Propan-2-yloxy)ethoxy]piperidine CAS No. 70979-01-0](/img/structure/B2519490.png)
4-[2-(Propan-2-yloxy)ethoxy]piperidine
Übersicht
Beschreibung
The compound "4-[2-(Propan-2-yloxy)ethoxy]piperidine" is a piperidine derivative, which is a class of organic compounds that are known for their presence in various pharmaceuticals and biological activities. Piperidine derivatives have been extensively studied due to their pharmacological properties, including antiallergic activities as seen in the synthesis of 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines, which showed potent activity in the passive foot anaphylaxis (PFA) assay . Additionally, these compounds have been evaluated for their affinity to bind to the dopamine transporter, which is significant in the context of neurological disorders .
Synthesis Analysis
The synthesis of piperidine derivatives can involve multicomponent reactions, as demonstrated by the tandem Aza[4 + 2]/Allylboration reaction, which allows for the stereocontrolled synthesis of α-hydroxyalkyl piperidine derivatives. This method provides a way to introduce multiple stereogenic centers in a single operation, which is valuable for combinatorial chemistry and natural product synthesis . Another example of synthesis is the three-component reaction used to create novel pyridine derivatives starting from malononitrile, 4-methoxybenzaldehyde, and piperidine, which showcases the versatility of piperidine in facilitating the formation of complex molecules .
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be confirmed through various spectroscopic methods, including 1H NMR and MS, as well as X-ray single crystal diffraction. These techniques provide detailed information about the arrangement of atoms within the molecule and can confirm the presence of specific functional groups and the overall molecular conformation . The piperidine ring itself is known to adopt a chair conformation, which is a stable configuration that can influence the compound's reactivity and interaction with biological targets .
Chemical Reactions Analysis
Piperidine derivatives can participate in a variety of chemical reactions, which are essential for their functionalization and application in different biological contexts. The reactivity of these compounds can be influenced by the substituents attached to the piperidine ring, as well as the presence of other functional groups within the molecule. For instance, the introduction of aryloxy and hydroxymethyl groups can significantly alter the compound's pharmacological profile .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are crucial for their practical application. These properties can be affected by the presence of substituents, such as nitrophenyl or trifluoromethyl groups, which can introduce steric and electronic effects that influence the overall behavior of the compound . Additionally, the formation of intramolecular hydrogen bonds can affect the compound's crystalline structure and its interactions in the solid state .
Wissenschaftliche Forschungsanwendungen
Preformulation Approaches to Improve Bioavailability
Bittner et al. (2002) investigated different formulations to increase the oral bioavailability of novel piperidine renin inhibitors in dogs, exploring aqueous and oily systems, water-miscible solvents, and solid dispersions. The study highlighted the challenges of low solubility and high lipophilicity in drug formulation, suggesting that factors like gut and hepatic metabolism significantly influence oral bioavailability (B. Bittner, R. Chou, M. Schleimer, B. Morgenroth, M. Zell, T. Lavé, 2002).
Synthesis and Antidepressant Activity
Kiran Kumar et al. (2004) synthesized several 1-(substituted phenoxy)-3-{[4-(4-trifluoromethyl) phenoxy] piperidin-1-yl} propan-2-ols and evaluated their antidepressant activity. The study found that some compounds exhibited fluoxetine-like antireserpine and anorexigenic activity, highlighting the potential of piperidine derivatives as antidepressants (S. Kiran Kumar, V. Sharma, S. Srivastava, K. Bhandari, Girija Shander, H. Singh, 2004).
Memory Enhancement in Mice
Li Ming-zhu (2008, 2012) conducted studies on the synthesis of piperazine and piperidine derivatives and their effects on memory enhancement in mice. These studies demonstrated that certain compounds significantly improved the ability of memory, indicating their potential application in treating memory impairment disorders (Li Ming-zhu, 2008); (Li Ming-zhu, 2012).
Selective Estrogen Receptor Modulators (SERMs)
Yadav et al. (2011) designed and synthesized chiral piperidin-4-ols based on an accepted pharmacophore model for developing novel Selective Estrogen Receptor Modulators (SERMs). The study explored the synthesis, kinetic resolution, and bioevaluation against estrogen-responsive human breast cancer cells, contributing to the development of potential therapeutic agents for estrogen receptor-related diseases (Y. Yadav, E. D. MacLean, A. Bhattacharyya, V. Parmar, J. Balzarini, C. Barden, C. K. Too, A. Jha, 2011).
Safety and Hazards
This compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
4-(2-propan-2-yloxyethoxy)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-9(2)12-7-8-13-10-3-5-11-6-4-10/h9-11H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXUVUTWGVBESE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCOC1CCNCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Propan-2-yloxy)ethoxy]piperidine | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2519409.png)
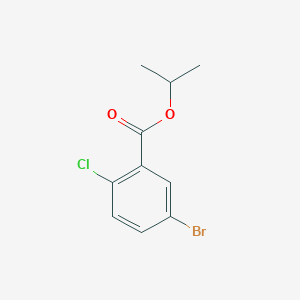
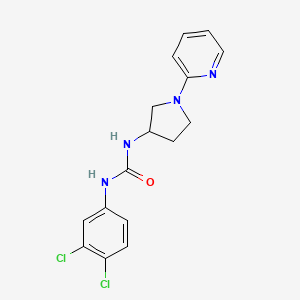
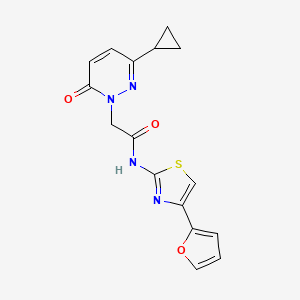
![(2,4-dimethylphenyl)(1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)methanone](/img/structure/B2519413.png)


![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2519418.png)
![4-(1H-benzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B2519420.png)
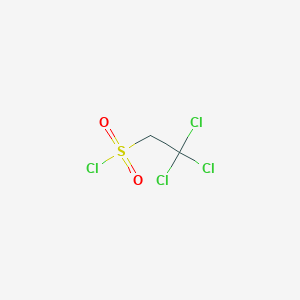

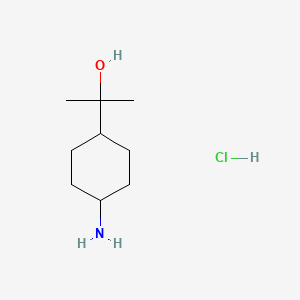
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)octyl]pyridin-2-amine](/img/structure/B2519429.png)
![3-methoxy-N-{3-[1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2519430.png)